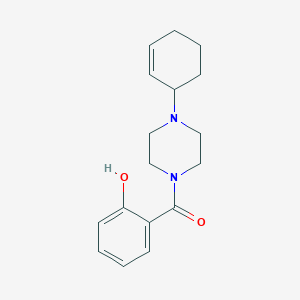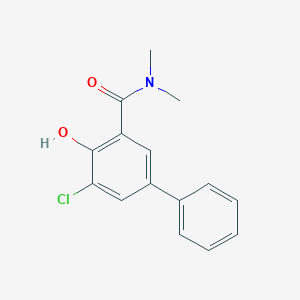
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone, also known as CPPHM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone has been studied for its potential applications in various areas of scientific research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions.
Mecanismo De Acción
The exact mechanism of action of (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone is not fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors. It has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone in lab experiments is its relatively low toxicity. It has also been shown to be stable under various experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying protein-ligand interactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular signaling pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research. Its potential applications include neuroscience, pharmacology, and biochemistry. While the exact mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its potential as a drug candidate and as a tool for studying protein-ligand interactions.
Métodos De Síntesis
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with cyclohexenylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. Other methods of synthesis have also been reported in the literature.
Propiedades
IUPAC Name |
(4-cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h2,4-6,8-9,14,20H,1,3,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQERWVEMWZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)

